Oxygen difluoride

Descripción general

Descripción

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.

This compound is an oxygen halide.

Aplicaciones Científicas De Investigación

Laboratory Chemical and Nuclear Applications

Oxygen difluoride (OF₂) is recognized as the most stable compound of oxygen and fluorine. Primarily utilized as a laboratory chemical, it plays a significant role in the conversion of uranium oxides to UF6, critical in nuclear fuel processing. Furthermore, it serves as a recovery agent for actinides from nuclear wastes, showcasing its importance in nuclear waste management and fuel reprocessing. The compound's physical and chemical properties underscore its utility in these specialized fields (Solomon & Shreeve, 2000).

Chemical Interaction and Bond Analysis

In the realm of chemistry, the interaction of this compound with other compounds is of significant interest. Studies using density functional calculations and a combined charge and energy decomposition scheme (ETS-NOCV) have revealed that OF₂ does not tend to form stable complexes with transition metal fragments. Instead, it initiates the formation of halides, oxides, and oxyhalides, highlighting its reactivity and potential in the synthesis of these compounds. The intricate nature of its bonds, particularly with transition metal fragments, has been analyzed, providing insights into the behavior of this compound as a ligand (Jacobsen, 2016).

Photochemistry and Oxygen Sensing

In the field of photochemistry, this compound-related compounds have been explored for their potential in singlet oxygen generation. The study of hydrazone-based boron difluoride complexes has highlighted their high quantum yields for singlet oxygen formation when activated by green light. These findings are promising for applications in synthesis and catalysis, where the selective nature of singlet oxygen as an oxidant can be harnessed (van Vliet et al., 2023). Additionally, the exploration of difluoroboron β-diketonate materials for biomedical oxygen-sensing applications underscores the compound's utility. The dual fluorescence and phosphorescence characteristics of these materials, influenced by oxygen concentration, offer a ratiometric method for oxygen quantification, providing valuable tools for biomedical imaging and diagnostics (DeRosa, Hiroto, & Fraser, 2019).

High-Pressure Chemistry

In high-pressure chemistry, this compound has been part of novel methods for creating molecular mixtures under extreme conditions. For example, the creation of segregated mixtures of molecular fluorine and oxygen at high pressure has been achieved, with evidence suggesting the formation of this compound in the process. This research provides insights into the behavior of these molecules under unique conditions, contributing to our understanding of high-pressure chemical reactions and the potential synthesis of novel compounds (Pravica, White, & Wang, 2017).

Propiedades

Número CAS |

7783-41-7 |

|---|---|

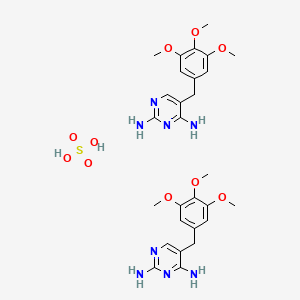

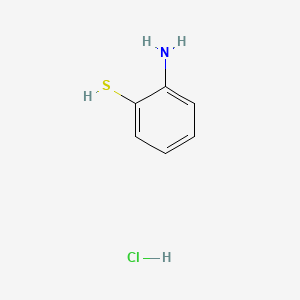

Fórmula molecular |

OF2 F2O |

Peso molecular |

53.996 g/mol |

Nombre IUPAC |

fluoro hypofluorite |

InChI |

InChI=1S/F2O/c1-3-2 |

Clave InChI |

UJMWVICAENGCRF-UHFFFAOYSA-N |

Impurezas |

The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... . ... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities. |

SMILES |

O(F)F |

SMILES canónico |

O(F)F |

Punto de ebullición |

-230 °F at 760 mm Hg (NIOSH, 2016) -144.75 °C -145 °C -230°F |

Color/Form |

COLORLESS GAS; YELLOWISH-BROWN WHEN LIQUID Colorless gas [Note: Shipped as a nonliquefied compressed gas]. |

Densidad |

1.90 at -224 °C (LIQ) 1.88(relative gas density) |

melting_point |

-371 °F (NIOSH, 2016) -223.8 °C -224 °C -371°F |

| 7783-41-7 | |

Descripción física |

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants. COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR. Colorless, poisonous gas with a peculiar, foul odor. Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.] |

Pictogramas |

Oxidizer; Corrosive; Acute Toxic |

Vida útil |

GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH |

Solubilidad |

0.02 % (NIOSH, 2016) 6.8 ML GAS/100 ML WATER @ 0 °C INSOL IN HOT WATER; SLIGHTLY SOL IN ALKALI & ACID SLIGHTLY SOL IN WATER Slightly sol in alcohol Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly) 0.02% |

Sinónimos |

fluorine monoxide oxyfluoride |

Densidad de vapor |

Relative vapor density (air = 1): 1.9 1.88 |

Presión de vapor |

greater than 1 atm (NIOSH, 2016) 760 MM HG @ -144.6 °C >1 atm |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.